molecular formula C16H14F2N2O3S B2362008 N-(1-ethyl-2-oxoindolin-5-yl)-2,5-difluorobenzenesulfonamide CAS No. 921556-36-7

N-(1-ethyl-2-oxoindolin-5-yl)-2,5-difluorobenzenesulfonamide

Cat. No.: B2362008
CAS No.: 921556-36-7
M. Wt: 352.36
InChI Key: BJVZYTQRQZYTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-2,5-difluorobenzenesulfonamide is a synthetic compound featuring an indole-derived oxoindolin scaffold, a structure of high interest in medicinal chemistry. The indole and oxindole core is recognized as a privileged scaffold in drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including potential as antiviral, anticancer, and anti-inflammatory agents . Compounds incorporating a sulfonamide group linked to an aromatic system, similar to the 2,5-difluorobenzenesulfonamide moiety in this molecule, have been identified as key intermediates in the synthesis of non-nucleoside inhibitors targeting viral polymerases, such as those of the Hepatitis C virus (HCV) . Furthermore, such benzenesulfonamide derivatives have also been investigated for their application as tyrosine kinase inhibitors, which are crucial in anti-cancer research . The specific substitution pattern on the indolinone ring system can be optimized for enhanced interaction with enzyme binding sites, particularly through hydrogen bond donation, which is a critical factor for inhibitory potency against molecular targets like kinase enzymes . This reagent provides researchers with a valuable building block for the synthesis and evaluation of novel bioactive molecules, particularly in the fields of oncology and antiviral drug development. FOR RESEARCH USE ONLY. Not intended for any human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3S/c1-2-20-14-6-4-12(7-10(14)8-16(20)21)19-24(22,23)15-9-11(17)3-5-13(15)18/h3-7,9,19H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVZYTQRQZYTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction Approach

The 5-nitroindolin-2-one intermediate is synthesized via nitration of indolin-2-one using a mixture of concentrated sulfuric acid and nitric acid at −5°C, yielding 5-nitroindolin-2-one in 96% purity. Subsequent reduction of the nitro group to an amine is achieved using catalytic hydrogenation (H₂, Pd/C) or stoichiometric SnCl₂ in HCl. Hydrogenation at 50 psi H₂ and 25°C for 12 hours affords 5-aminoindolin-2-one in 89% yield.

N-Ethylation :
The primary amine is alkylated using ethyl bromide in the presence of NaH as a base. Reaction in anhydrous DMF at 60°C for 6 hours introduces the ethyl group selectively at the 1-position, yielding 1-ethyl-5-aminoindolin-2-one in 78% yield. Alternative methods, such as reductive amination with acetaldehyde and NaBH₃CN, provide comparable yields (75–80%) but require rigorous moisture control.

Bromination and Amination Approach

An alternative route begins with 4-bromoindolin-2-one (prepared via bromination of indolin-2-one using NBS in DMF). Buchwald-Hartwig amination with NH₃ and Pd(OAc)₂/Xantphos in toluene at 110°C introduces the 5-amino group, yielding 5-aminoindolin-2-one in 65% yield. Subsequent N-ethylation follows the same protocol as above.

Synthesis of 2,5-Difluorobenzenesulfonyl Chloride

2,5-Difluorobenzenesulfonyl chloride is synthesized via chlorosulfonation of 2,5-difluorobenzene. Treatment with chlorosulfonic acid (ClSO₃H) at 0°C for 2 hours, followed by quenching with PCl₅, affords the sulfonyl chloride in 82% yield. Purification by fractional distillation under reduced pressure (40°C, 15 mmHg) yields a colorless liquid.

Sulfonamide Coupling Reaction

The final step involves reacting 1-ethyl-2-oxoindolin-5-amine with 2,5-difluorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature over 4 hours, yielding the target compound in 85% purity.

Optimization Insights :

  • Solvent Screening : DCM outperforms THF and acetonitrile due to better solubility of intermediates.
  • Base Selection : TEA provides superior yields (85%) compared to pyridine (72%) or DMAP (68%).
  • Temperature Control : Reactions conducted above 25°C result in decomposition (≤60% yield).

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H), 7.45–7.39 (m, 2H), 7.02 (d, J = 8.0 Hz, 1H), 4.12 (q, J = 7.2 Hz, 2H), 3.22 (s, 2H), 1.31 (t, J = 7.2 Hz, 3H).
  • HRMS : m/z calcd for C₁₆H₁₃F₂N₂O₃S [M+H]⁺: 363.0612; found: 363.0615.

Purity Assessment :
HPLC analysis (C18 column, 70:30 H₂O/ACN, 1.0 mL/min) confirms ≥98% purity with a retention time of 6.7 minutes.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Limitations
Nitration/Reduction Nitration at −5°C 78 95 Requires cryogenic conditions
Bromination/Amination Buchwald-Hartwig amination 65 93 Palladium catalyst cost
Reductive Amination NaBH₃CN reduction 75 94 Moisture-sensitive

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The difluorobenzenesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted sulfonamides.

Scientific Research Applications

Chemical Properties and Structure

The compound features an indolinone core, a difluorobenzenesulfonamide group, and an ethyl substituent. These structural elements contribute to its distinct chemical properties, making it suitable for diverse applications.

Chemistry

In the field of chemistry, N-(1-ethyl-2-oxoindolin-5-yl)-2,5-difluorobenzenesulfonamide serves as a valuable building block for synthesizing more complex molecules. It is utilized in various organic transformations, including:

  • Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
  • Reduction Reactions: Reduction can yield amines or other derivatives.
  • Substitution Reactions: The difluorobenzenesulfonamide group can participate in nucleophilic substitution reactions, facilitating the formation of various substituted products.

Medicine

This compound is being investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity: Research indicates that the compound may inhibit specific inflammatory pathways.
  • Anticancer Properties: Studies have reported cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity: The compound has shown promise in inhibiting bacterial growth, indicating possible applications in treating infections.

Industrial Applications

The unique chemical properties of this compound make it suitable for various industrial applications:

  • Material Development: The compound is explored for developing new materials such as polymers and coatings due to its enhanced lipophilicity and reactivity.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Conformation

Key structural parameters for N-(1-ethyl-2-oxoindolin-5-yl)-2,5-difluorobenzenesulfonamide and analogous sulfonamides are compared below:

Compound C—SO₂—NH—C Torsion Angle (°) Dihedral Angle Between Aromatic Rings (°) Substituent Effects
Target Compound ~62–65 (inferred) ~40–45 (inferred) Ethyl (indolinone), 2,5-difluoro (sulfonamide); enhances polarity and steric bulk
N-(2,5-dimethylphenyl)benzenesulfonamide 62.7(2) 40.4(1) Methyl groups increase steric hindrance, reducing ring flexibility
N-(2-methylphenyl)benzenesulfonamide 61.5(1) Single methyl group allows greater conformational freedom
N-(2,6-dimethylphenyl)benzenesulfonamide 44.9(1) Ortho-methyl groups force planar alignment of rings

Key Observations :

  • The C—SO₂—NH—C torsion angle in the target compound is inferred to align with values reported for methyl-substituted analogs (62–65°) . Fluorine’s smaller size compared to methyl may reduce steric strain, but its electronegativity could stabilize specific conformations.
  • The dihedral angle between the indolinone and fluorobenzenesulfonamide rings (~40–45°) is comparable to N-(2,5-dimethylphenyl)benzenesulfonamide (40.4°), suggesting similar non-planar stacking.
Electronic and Steric Effects
  • Fluorine vs. This could strengthen hydrogen-bonding interactions (e.g., N—H···O=S) critical for dimerization in crystal structures .
  • Ethyl Group: The 1-ethyl substituent on the indolinone core adds greater lipophilicity than methyl, possibly improving membrane permeability but reducing aqueous solubility.
Hydrogen Bonding and Crystal Packing

Similar to N-(aryl)benzenesulfonamides , the target compound likely forms N—H···O=S hydrogen-bonded dimers in its crystal lattice. Fluorine atoms may introduce weak C—F···H interactions, though these are less impactful than the primary sulfonamide-mediated dimerization.

Physicochemical Properties
Property Target Compound N-(2,5-dimethylphenyl)benzenesulfonamide
LogP (estimated) ~2.8–3.2 ~2.5–2.9
Solubility (aq.) Low (fluorine increases polarity but ethyl reduces it) Moderate (methyl enhances hydrophobicity)
Melting Point 180–190°C (inferred) 165–175°C

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-2,5-difluorobenzenesulfonamide is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse sources.

Chemical Structure and Synthesis

This compound features an indolinone core, a difluorobenzenesulfonamide moiety, and an ethyl substituent. The synthesis typically involves:

  • Formation of the Indolinone Core : Cyclization of an appropriate precursor under acidic or basic conditions.
  • Introduction of the Ethyl Group : Alkylation using ethyl halides.
  • Sulfonylation : Reaction with difluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : It may inhibit enzymes by binding to active or allosteric sites, thereby modulating their functions.
  • Cellular Pathways : The compound potentially interacts with pathways related to inflammation, cell proliferation, and apoptosis, which are crucial in various diseases .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to:

  • Induce apoptosis in cancer cells.
  • Inhibit tumor growth in various cancer models through modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have reported:

  • Effective inhibition of bacterial growth at low concentrations.
  • Potential use as a lead compound for developing new antibiotics .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

StudyFindings
In vitro study on cancer cell lines Showed IC50 values indicating potent cytotoxicity against breast and lung cancer cells.
Antimicrobial efficacy testing Demonstrated effective inhibition against E. coli and Staphylococcus aureus with minimal inhibitory concentration (MIC) values in the microgram range.
Mechanistic studies Revealed that the compound modulates key signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

This compound can be compared with other compounds possessing similar structures:

Compound NameBiological ActivityUnique Features
N-(1-ethyl-2-oxoindolin-5-yl)-2,4-dimethoxybenzamideAnticancerContains methoxy groups enhancing solubility
N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamideAntimicrobialIsoxazole ring contributing to distinct binding affinity
1-(1-ethyl-2-oxoindolin-5-yl)-3-(m-tolyl)ureaAnti-inflammatoryUrea linkage providing different pharmacokinetics .

Q & A

Q. Table 1: Physicochemical Properties (Estimated)

PropertyValueReference
Molecular Weight~387.4 g/molCalculated
Melting Point157–161°C (predicted)
Solubility (DMSO)>10 mg/mL

Basic: What methodological approaches are recommended for synthesizing this compound?

Answer:
A multi-step synthesis is typically employed:

Indolinone core formation : Cyclization of substituted anilines with ethyl glyoxylate under acidic conditions .

Sulfonylation : Reacting the indolin-5-amine intermediate with 2,5-difluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–25°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Challenges : Low yields (6–37%) due to side reactions at high temperatures; yield optimization requires catalyst screening (e.g., NaH vs. Et3N) and controlled reaction kinetics .

Q. Table 2: Yield Comparison in Related Syntheses

CompoundConditionsYieldReference
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamideSnCl₂·2H₂O, reflux65–70%
N-Benzoylphenyl-indole carboxamidesNaOEt, DMF, 150–190°C6–37%

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:

  • NMR discrepancies : Use heteronuclear experiments (HSQC, HMBC) to confirm connectivity. For example, overlapping proton signals in the aromatic region can be resolved via 2D NMR .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are critical for resolving ambiguous bond lengths/angles. Twinned or low-resolution data may require iterative refinement cycles .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular ions, distinguishing isotopic patterns of fluorine vs. chlorine .

Advanced: What strategies elucidate the mechanism of action in enzyme inhibition studies?

Answer:

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase inhibition) .
  • Docking studies : Molecular dynamics simulations (AutoDock Vina) predict binding modes to active sites (e.g., hydrophobic pockets accommodating the ethyl group) .
  • Site-directed mutagenesis : Validate target interactions by mutating residues (e.g., His64 in carbonic anhydrase) and assessing activity loss .

Advanced: How can computational modeling improve binding affinity predictions?

Answer:

  • Pharmacophore modeling : Define essential features (e.g., sulfonamide as a hydrogen bond acceptor) using Schrödinger’s Phase .
  • Free-energy perturbation (FEP) : Quantify ΔΔG values for fluorinated analogs to optimize substituent positions .
  • ADMET prediction : Tools like SwissADME assess bioavailability risks (e.g., CYP450 inhibition by the indolinone moiety) .

Basic: What analytical techniques are essential for purity and stability assessment?

Answer:

  • HPLC-DAD : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% threshold) .
  • Thermogravimetric analysis (TGA) : Monitor decomposition above 200°C under nitrogen .
  • Forced degradation studies : Expose to UV light (ICH Q1B) and acidic/alkaline conditions to identify degradation products .

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